![molecular formula C29H32N6O2 B2741668 2-(4-{[1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazin-1-yl)-N-(4-methylphenyl)acetamide CAS No. 1207011-23-1](/img/structure/B2741668.png)
2-(4-{[1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazin-1-yl)-N-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-{[1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazin-1-yl)-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C29H32N6O2 and its molecular weight is 496.615. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-{[1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazin-1-yl)-N-(4-methylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure
The molecular structure of the compound includes a piperazine ring, a pyrazole moiety, and an acetamide functional group. The presence of these structural elements is believed to contribute to its biological activity.
Biological Activity Overview
The compound has been investigated primarily for its anti-inflammatory and anticancer properties. Below are key findings from various studies:
Anti-inflammatory Activity
Research indicates that the compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Table 1: COX Inhibition Data
Compound | COX Inhibition (IC50 μM) | Selectivity Index |
---|---|---|
This compound | 0.52 | 10.73 |
Celecoxib | 0.78 | 9.51 |
The compound demonstrated a COX-II inhibitory potency comparable to Celecoxib, a well-known anti-inflammatory drug, indicating its potential as an effective anti-inflammatory agent .
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Anticancer Efficacy
A study conducted by Fayad et al. (2019) screened a library of compounds on multicellular spheroids and identified this compound as a potent anticancer agent with significant cytotoxic effects on breast and colon cancer cells . The results indicated that it could inhibit tumor growth in vivo, making it a candidate for further development in cancer therapy.
The biological activity of the compound is attributed to its ability to interact with specific molecular targets involved in inflammation and cancer progression. It is hypothesized that the pyrazole moiety plays a critical role in modulating these pathways.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Properties
Research has indicated that derivatives of pyrazole, including those related to the compound , exhibit significant anti-inflammatory activity. A study highlighted that compounds with similar structural motifs demonstrated selective inhibition of cyclooxygenase-2 (COX-II), a key enzyme in the inflammatory process. For instance, certain pyrazole derivatives showed IC50 values as low as 0.011 μM, indicating potent anti-inflammatory effects comparable to established drugs like Celecoxib .
Analgesic Effects
The analgesic potential of pyrazole derivatives is well-documented. Compounds exhibiting COX-II inhibition have been shown to alleviate pain effectively without the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). The compound's structure suggests it may function similarly, providing a pathway for further development as a pain management therapy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of specific functional groups, such as the piperazine moiety and the acetamide group, enhances its binding affinity to target enzymes, thereby increasing its biological activity.
Functional Group | Effect on Activity |
---|---|
Piperazine | Increases solubility and bioavailability |
Acetamide | Enhances binding to COX-II |
Ethylphenyl | Provides hydrophobic interactions |
In Vivo Studies
In vivo studies have demonstrated that similar compounds can significantly reduce inflammation in animal models. For example, a derivative with a comparable structure was tested in rats and showed a marked reduction in paw edema induced by carrageenan, highlighting its potential as an effective anti-inflammatory agent .
Clinical Implications
The implications for clinical use are promising. Given the compound's potential to selectively inhibit COX-II, it may offer therapeutic benefits for conditions such as arthritis and other inflammatory diseases while minimizing adverse effects associated with non-selective NSAIDs .
Eigenschaften
IUPAC Name |
2-[4-[1-(4-ethylphenyl)-5-pyrrol-1-ylpyrazole-4-carbonyl]piperazin-1-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N6O2/c1-3-23-8-12-25(13-9-23)35-28(33-14-4-5-15-33)26(20-30-35)29(37)34-18-16-32(17-19-34)21-27(36)31-24-10-6-22(2)7-11-24/h4-15,20H,3,16-19,21H2,1-2H3,(H,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZPSXSZDBZTIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N3CCN(CC3)CC(=O)NC4=CC=C(C=C4)C)N5C=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.